2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride

Catalog No.
S12196912
CAS No.
M.F
C8H14Cl2N2O
M. Wt
225.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochlorid...

Product Name

2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride

IUPAC Name

2-amino-2-pyridin-2-ylpropan-1-ol;dihydrochloride

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

InChI

InChI=1S/C8H12N2O.2ClH/c1-8(9,6-11)7-4-2-3-5-10-7;;/h2-5,11H,6,9H2,1H3;2*1H

InChI Key

XXOKWNMUCXHPET-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=CC=N1)N.Cl.Cl

2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is a chemical compound characterized by the presence of an amino group, a pyridine ring, and a hydroxyl group. Its molecular formula is C8H12N2O2HClC_8H_{12}N_2O\cdot 2HCl, and it has a molecular weight of approximately 225.12 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility in water, making it suitable for various applications in biological and chemical research .

Typical of amines and alcohols. For example:

  • Acylation Reactions: The amino group can undergo acylation to form amides.
  • Alkylation Reactions: The hydroxyl group can react with alkyl halides to form ethers.
  • Formation of Salts: The dihydrochloride form indicates its ability to react with acids, forming stable salts.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

Research indicates that 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride exhibits biological activity, particularly as a potential pharmacological agent. It may interact with various biological targets due to its structural features, including:

  • Neurotransmitter Modulation: Its structural similarity to neurotransmitters suggests possible roles in modulating neurotransmitter systems.
  • Antimicrobial Activity: Preliminary studies have indicated that compounds with similar structures may possess antimicrobial properties.

Further investigation is necessary to fully elucidate its biological mechanisms and therapeutic potential.

Several methods have been developed for synthesizing 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride:

  • Reductive Amination: This method involves the reaction of pyridine derivatives with appropriate aldehydes or ketones followed by reduction.
  • N-Alkylation of Amines: Starting from 2-amino-1-propanol, N-alkylation can yield the desired compound through alkyl halides.
  • Multi-step Synthesis: Utilizing intermediates from known reactions involving pyridine and alcohol derivatives to construct the target molecule.

Each method offers varying yields and purities, depending on the reaction conditions employed.

The applications of 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride span several fields:

  • Pharmaceutical Development: Potential use as a drug candidate due to its biological activity.
  • Chemical Research: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Studies: Useful in studying enzyme interactions or as a probe in biological assays.

Studies on the interactions of 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride with various biomolecules are ongoing. These include:

  • Protein Binding Studies: Understanding how the compound binds to proteins can provide insights into its mechanism of action.
  • Receptor Interaction Analysis: Investigating its affinity for neurotransmitter receptors could reveal its potential therapeutic uses.

Such studies are crucial for determining the safety and efficacy of the compound in clinical settings.

Several compounds share structural similarities with 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride, each possessing unique characteristics:

Compound NameCAS NumberSimilarity Index
(R)-1-(Pyridin-2-yl)ethanamine45695-03-20.91
(S)-1-(Pyridin-2-yl)ethanamine27854-90-60.91
(R)-1-(Pyridin-2-yl)ethanamine dihydrochloride1352640-52-80.89
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride1187931-95-80.84
2-Amino-3-(pyridin-2-yL)propan-1-Ol hydrochloride75525879Varies

These compounds differ primarily in their functional groups and stereochemistry, which influence their biological activity and chemical properties.

The uniqueness of 2-Amino-2-(pyridin-2-yL)propan-1-Ol dihydrochloride lies in its specific structural arrangement that may confer distinct pharmacological effects compared to its analogs. Further comparative studies could elucidate these differences and enhance our understanding of their respective roles in medicinal chemistry.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

224.0483185 g/mol

Monoisotopic Mass

224.0483185 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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